molecular formula C13H14N2O4 B14372030 Methyl 6-acetamido-4-methoxy-1H-indole-2-carboxylate CAS No. 89882-62-2

Methyl 6-acetamido-4-methoxy-1H-indole-2-carboxylate

Cat. No.: B14372030
CAS No.: 89882-62-2
M. Wt: 262.26 g/mol
InChI Key: JYWJNNCCIWISEW-UHFFFAOYSA-N
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Description

Methyl 6-acetamido-4-methoxy-1H-indole-2-carboxylate is a synthetic indole derivative. Indoles are a significant class of heterocyclic compounds that are prevalent in natural products and pharmaceuticals. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-acetamido-4-methoxy-1H-indole-2-carboxylate typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole core . The specific steps for synthesizing this compound may include:

    Formation of the Indole Core: Reacting phenylhydrazine with a suitable aldehyde or ketone.

    Acetylation: Introducing the acetamido group through acetylation.

    Methoxylation: Adding the methoxy group via methoxylation reactions.

    Esterification: Forming the carboxylate ester group.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

Methyl 6-acetamido-4-methoxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

Methyl 6-acetamido-4-methoxy-1H-indole-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 6-acetamido-4-methoxy-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can interact with various biological receptors, enzymes, and proteins, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 6-acetamido-4-methoxy-1H-indole-2-carboxylate is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its combination of acetamido, methoxy, and ester groups makes it a versatile compound for various applications in research and industry .

Properties

CAS No.

89882-62-2

Molecular Formula

C13H14N2O4

Molecular Weight

262.26 g/mol

IUPAC Name

methyl 6-acetamido-4-methoxy-1H-indole-2-carboxylate

InChI

InChI=1S/C13H14N2O4/c1-7(16)14-8-4-10-9(12(5-8)18-2)6-11(15-10)13(17)19-3/h4-6,15H,1-3H3,(H,14,16)

InChI Key

JYWJNNCCIWISEW-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC2=C(C=C(N2)C(=O)OC)C(=C1)OC

Origin of Product

United States

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